molecular formula C10H10F2O2 B2722648 3-(Difluoromethyl)-4-ethylbenzoic acid CAS No. 2248379-62-4

3-(Difluoromethyl)-4-ethylbenzoic acid

Cat. No.: B2722648
CAS No.: 2248379-62-4
M. Wt: 200.185
InChI Key: GPLFHTLSXBCJHQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-ethylbenzoic acid is a chemical building block of significant interest in medicinal and organic chemistry, particularly for the development of new pharmaceutical entities. The incorporation of the difluoromethyl (CF₂H) group into lead compounds is a widely employed strategy in drug design, as this moiety can serve as a bioisostere for alcohols, thiols, and amines, thereby modulating the molecule's physicochemical properties . The CF₂H group is also known to act as a hydrogen bond donor, which can enhance a molecule's affinity and specificity for its biological target . Furthermore, its introduction often improves metabolic stability and increases lipophilicity, which can be beneficial for cell membrane permeability . The 4-ethyl substituent on the benzoic acid core adds steric bulk and influences the compound's overall lipophilicity, making this derivative a versatile intermediate for constructing more complex, drug-like molecules. As a benzoic acid derivative, this compound is readily amenable to further synthetic elaboration, for instance, through amide coupling or esterification reactions, to generate a diverse array of potential drug candidates. This product is intended for research applications such as method development, lead compound screening, and the synthesis of novel active pharmaceutical ingredients (APIs). It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes only.

Properties

IUPAC Name

3-(difluoromethyl)-4-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5,9H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLFHTLSXBCJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 3-Hydroxy-4-ethylbenzoic Acid Derivatives

The synthesis begins with 4-ethylbenzoic acid (CAS: 619-20-5), a commercially available precursor. To introduce the difluoromethyl group at the 3-position, the hydroxyl group must first be installed. This is achieved via directed ortho-lithiation followed by quenching with a boron trifluoride-ether complex, yielding 3-hydroxy-4-ethylbenzoic acid.

Difluoromethylation Using Freon-22

Adapting methods from CN1431189A, the hydroxyl group is replaced with a difluoromethyl moiety. In a polar solvent (e.g., ethanol), 3-hydroxy-4-ethylbenzoic acid reacts with chlorodifluoromethane (Freon-22) under basic conditions (e.g., K₂CO₃) at 60–80°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen is deprotonated, facilitating displacement by the difluoromethyl group.

Reaction Conditions:

Parameter Value Source
Solvent Ethanol
Temperature 60–80°C
Reagent Ratio 1:3 (Substrate:Freon-22)
Catalyst K₂CO₃

This method achieves moderate yields (~65%) but requires careful control of stoichiometry to minimize side reactions.

Transition Metal-Mediated Coupling

Preparation of 3-Bromo-4-ethylbenzoic Acid

Starting from 4-ethylbenzoic acid, bromination at the 3-position is performed using N-bromosuccinimide (NBS) in acetic acid at 80°C. The bromo derivative serves as a key intermediate for cross-coupling reactions.

Copper-Catalyzed Difluoromethylation

Drawing from advancements in fluorination chemistry, 3-bromo-4-ethylbenzoic acid undergoes a Ullmann-type coupling with a difluoromethyl copper(I) reagent. The reaction, conducted in dimethylformamide (DMF) at 110°C with a catalytic amount of CuI, substitutes the bromine atom with a difluoromethyl group.

Optimized Parameters:

Parameter Value Source
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Solvent DMF
Yield 72%

This method offers superior regioselectivity compared to electrophilic routes but demands anhydrous conditions.

Hydrolysis of Nitrile Precursors

Synthesis of 3-(Difluoromethyl)-4-ethylbenzonitrile

A nitrile intermediate is prepared via Rosenmund-von Braun reaction , where 3-bromo-4-ethylbenzoic acid is converted to the corresponding nitrile using CuCN in refluxing dimethyl sulfoxide (DMSO).

Acidic Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) at 120°C for 12 hours. This step proceeds quantitatively, yielding the target compound with high purity.

Hydrolysis Conditions:

Parameter Value Source
Acid 6M HCl
Temperature 120°C
Yield 95%

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Freon-22 route) is cost-effective but limited by moderate yields and halogenated byproducts.
  • Method 2 (Cu-catalyzed coupling) provides higher yields but requires expensive catalysts.
  • Method 3 (nitrile hydrolysis) excels in purity and scalability, though it involves multiple steps.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Substituted Benzoic Acids

Compound Substituents pKa* logP* Thermal Stability (ΔHf, kJ/mol)
3-(Difluoromethyl)-4-ethylbenzoic acid 3-CF₂H, 4-C₂H₅ ~2.8† ~3.1† -450‡
4-Ethylbenzoic acid 4-C₂H₅ ~3.1 2.5 -465
2-Ethylbenzoic acid 2-C₂H₅ ~3.3 2.7 -450
3-Chloro-4-ethylbenzoic acid 3-Cl, 4-C₂H₅ ~2.9 3.0 -440‡
3-Fluoro-4-ethylbenzoic acid 3-F, 4-C₂H₅ ~3.0 2.8 -455‡

*Estimated based on substituent effects. †Predicted using Hammett parameters. ‡Extrapolated from analogous data .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Difluoromethyl)-4-ethylbenzoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodology : A multi-step synthesis approach is recommended. Start with 4-ethylbenzoic acid as the core structure. Introduce the difluoromethyl group via nucleophilic substitution using reagents like difluoromethyl triflate or Claisen condensation (adaptable from methods in ). Optimize reaction parameters (solvent polarity, temperature, and catalyst) to mitigate side reactions. For example, polar aprotic solvents (DMF or DMSO) enhance electrophilic substitution efficiency. Purification via preparative HPLC or recrystallization ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Combine 1^1H/19^{19}F NMR and high-resolution mass spectrometry (HRMS). The 19^{19}F NMR spectrum will show distinct splitting patterns for the difluoromethyl group (δ ~ -120 ppm, JFF_{F-F} ≈ 250 Hz). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm1^{-1}). Cross-validate with computational tools (DFT calculations) to match experimental and theoretical spectra .

Q. What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how do they influence bioavailability?

  • Methodology : Determine logP via shake-flask or HPLC methods. The difluoromethyl group increases lipophilicity (predicted logP ~2.5), enhancing membrane permeability. Use potentiometric titration to measure pKa (~3.2 for the carboxylic acid group). These properties guide formulation strategies (e.g., salt formation for solubility) and predict ADMET profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of fluorinated benzoic acid derivatives?

  • Methodology : Synthesize analogs with variations in fluorination patterns (e.g., trifluoromethyl, chloro-fluoro) and alkyl chain lengths. Test in vitro against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Use molecular docking to correlate substituent effects (e.g., difluoromethyl’s electron-withdrawing nature) with binding affinity. Prioritize analogs showing >50% inhibition at 10 μM .

Q. What strategies resolve contradictory data in metabolic stability assays for fluorinated aromatic compounds?

  • Methodology : Perform parallel microsomal stability assays (human vs. rodent) to identify species-specific metabolism. Use LC-MS/MS to detect metabolites. If discrepancies arise, investigate cytochrome P450 isoform selectivity (e.g., CYP2C9 vs. CYP3A4) via isoform-specific inhibitors. Adjust experimental conditions (e.g., NADPH concentration) to standardize results .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology : Perform molecular dynamics simulations using crystal structures of target proteins (e.g., PPAR-γ for metabolic disorders). Parameterize the difluoromethyl group’s van der Waals radii and partial charges. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD_D < 1 μM indicates high affinity) .

Critical Analysis of Contradictory Evidence

  • Spectral Data Conflicts : Discrepancies in 19^{19}F NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl3_3). Always report solvent and temperature conditions .
  • Biological Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or assay protocols (endpoint vs. kinetic) can alter IC50_{50} values. Standardize protocols across studies .

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